N-(4-fluorobenzyl)-2-(pyrimidin-2-yloxy)acetamide

Structural isomerism Target selectivity Chemical biology

Isomeric contamination in C13H12FN3O2 samples can mislead target engagement studies due to the co-identity of the NHE-1 inhibitor KR-32568. This compound serves as an essential reference standard for deconvoluting active species by LC-MS/NMR. It provides a verified 4-fluorobenzyl pyrimidinyloxyacetamide scaffold for unambiguous SAR. - Confirmed identity via InChIKey OAALBCDXTZYBON-UHFFFAOYSA-N - Orthogonal diversification at the amide and unsubstituted pyrimidine ring for parallel library synthesis - Ready stock ensures no lead-time disruption for verification workflows

Molecular Formula C13H12FN3O2
Molecular Weight 261.256
CAS No. 1251563-36-6
Cat. No. B2810643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorobenzyl)-2-(pyrimidin-2-yloxy)acetamide
CAS1251563-36-6
Molecular FormulaC13H12FN3O2
Molecular Weight261.256
Structural Identifiers
SMILESC1=CN=C(N=C1)OCC(=O)NCC2=CC=C(C=C2)F
InChIInChI=1S/C13H12FN3O2/c14-11-4-2-10(3-5-11)8-17-12(18)9-19-13-15-6-1-7-16-13/h1-7H,8-9H2,(H,17,18)
InChIKeyOAALBCDXTZYBON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is N-(4-fluorobenzyl)-2-(pyrimidin-2-yloxy)acetamide?


N-(4-fluorobenzyl)-2-(pyrimidin-2-yloxy)acetamide is a synthetic, small-molecule acetamide derivative that incorporates a 4-fluorobenzylamine moiety linked via an ether bridge to a pyrimidine ring . It is catalogued primarily as a research chemical and synthetic building block, and its molecular identity (C13H12FN3O2, MW 261.25, InChIKey OAALBCDXTZYBON-UHFFFAOYSA-N) is confirmed by authoritative chemistry databases . Notably, the same molecular formula is shared by the pharmacologically distinct NHE‑1 inhibitor KR‑32568, underscoring that structural isomerism within this formula space can direct profoundly different biological activities [1].

Pyrimidinyloxyacetamide scaffold with 4‑fluorobenzyl moiety
Isomer alert: shares molecular formula with NHE‑1 inhibitor KR‑32568; requires analytical identity verification
Synthetic building block for fragment‑based design or focused library synthesis

Why Substituting with In‑Class Analogs Carries Risk


Closely related pyrimidinyloxyacetamide derivatives display divergent biological annotations. For example, N‑(2‑fluorophenyl)-2-(pyrimidin-2-yloxy)acetamide is described as a FLAP inhibitor, while N‑phenethyl-2-(pyrimidin-2-yloxy)acetamide is reported to act as a quorum‑sensing inhibitor . Even a simple relocation of the fluorine substituent (2‑fluorophenyl → 4‑fluorobenzyl) or replacement of the benzyl group by phenethyl can redirect target engagement. Consequently, substituting the title compound with an in‑class congener without experimental validation risks silent loss of the desired binding or functional profile. This guide reveals the quantitative differentiation data that are currently available—and explicitly identifies the critical gaps that a procurement decision must account for.

Fluorine positional isomerism
Moving fluorine from 4‑fluorobenzyl to 2‑fluorophenyl may shift target engagement and lipophilicity; experimental benchmarking is advised before substitution.
N‑substituent steric/electronic divergence
Propyl, phenethyl, or other N‑substituents present different steric and electronic profiles; direct replacement risks altered binding or functional response.

Quantitative Differentiation Evidence


Scaffold Isomerism Diverts Target Engagement

The target compound (pyrimidinyloxyacetamide scaffold) shares its gross molecular formula (C13H12FN3O2) with the well‑characterized NHE‑1 inhibitor KR‑32568, but the two compounds are constitutional isomers built on completely different heterocyclic cores . KR‑32568 is a benzofuran‑based inhibitor with an IC50 of 230 nM against human NHE‑1 [1]. The pyrimidinyloxyacetamide architecture of the title compound presents distinct hydrogen‑bond donor/acceptor topology and π‑stacking geometry, which are predicted to disfavor occupancy of the NHE‑1 pharmacophore. No public data currently demonstrate NHE‑1 inhibition by the title compound. This structural dichotomy means the two isomers cannot be considered interchangeable in any assay where NHE‑1 activity is relevant.

Scaffold Isomerism
Cross‑study comparable
Target Pyrimidinyloxyacetamide; no NHE‑1 data
KR‑32568 Benzofuran core; NHE‑1 IC50 230 nM
Scaffold mismatch invalidates NHE‑1‑dependent assays
Isomer identity must be confirmed analytically (LC‑MS, NMR)
Structural isomerism Target selectivity Chemical biology

Fluorine Positional Isomerism Alters Lipophilic Efficiency

The title compound carries a 4‑fluorobenzyl group, whereas its closest commercially catalogued analog, N‑(2‑fluorophenyl)-2-(pyrimidin-2-yloxy)acetamide (CAS 1251685-80-9), bears a 2‑fluorophenyl substituent directly on the amide nitrogen . The calculated octanol‑water partition coefficient (cLogP) for the target compound is approximately 1.8, compared with ~1.5 for the 2‑fluorophenyl analog . This 0.3 log unit difference translates to a roughly 2‑fold higher lipophilicity, which can influence membrane permeability, plasma protein binding, and non‑specific partitioning in cellular assays. No comparative biological potency data are publicly available, so the functional consequence of this physicochemical difference remains experimentally unvalidated.

Fluorine Position & cLogP
In silico estimate
Target (4‑F‑benzyl) cLogP ≈ 1.8
2‑F‑phenyl analog cLogP ≈ 1.5
Δ ≈ +0.3 (≈ 2‑fold lipophilicity increase)
Lipophilicity shift may alter ADME and cellular partitioning
No experimental logP/logD; functional impact unvalidated
Fluorine substitution Lipophilic ligand efficiency Medicinal chemistry

N‑Substituent Bulk Modulates Steric Environment

Among the pyrimidinyloxyacetamide series, the N‑substituent ranges from compact (n‑propyl, CAS 1286726-85-9) to extended aromatic (phenethyl, CAS 1251563-44-6) . The 4‑fluorobenzyl group of the title compound provides intermediate steric bulk with a defined para‑fluoro electronic effect. No quantitative potency or selectivity data exist to rank these analogs against any specific protein target. Their differentiation therefore rests on the physical‑organic premise that the 4‑fluorobenzyl group offers a unique combination of π‑stacking surface, hydrogen‑bond capability (amide NH), and fluorine‑mediated metabolic stabilization that the n‑propyl and phenethyl congeners cannot simultaneously replicate.

N‑Substituent Profile
Class‑level inference
4‑fluorobenzyl (MW 109.1 Da) n‑Propyl (43.1 Da) Phenethyl (103.1 Da) 2‑Fluorophenyl (95.1 Da)
Unique steric/electronic combination; no comparative bioactivity data
Selection relies on chemical structure preference
Steric effects Structure–activity relationship Fragment-based design

Proven Application Scenarios Based on Current Evidence


Fluorine‑Containing Fragment for Drug Discovery

The compound’s cLogP of ~1.8 and the presence of a metabolically stable para‑fluorobenzyl group make it a suitable fragment for libraries targeting hydrogen‑bond‑rich binding sites, provided that the 4‑fluorobenzyl substitution is specifically required by the pharmacophore hypothesis . Users should confirm that the 2‑fluorophenyl or phenethyl analogs (which have different vectors and lipophilicity) do not match the desired fragment geometry before committing to this compound.

Reference Standard for Scaffold Isomer Verification

Because the isomeric NHE‑1 inhibitor KR‑32568 shares the identical molecular formula, any biological screening hit obtained with a C13H12FN3O2 sample must be rigorously deconvoluted by analytical chemistry (e.g., LC‑MS, NMR) to verify that the active species is the pyrimidinyloxyacetamide and not the benzofuran contaminant . The title compound therefore serves as an essential reference standard in isomer-verification workflows.

Focused Library Synthesis Around the 4‑Fluorobenzyl Core

The primary amide and the unsubstituted pyrimidine ring offer two orthogonal diversification points. ChemSrc and vendor listings confirm the compound is supplied as a building block, enabling parallel synthesis of analogs for SAR exploration . Investigators seeking to probe the contribution of the 4‑fluorobenzyl motif to target binding can use this compound as a direct precursor for late‑stage functionalization.

Application
Selection Property
Validation Focus
Fragment library screening
4‑fluorobenzyl substitution specificity and lipophilicity
Confirm that fluorine‑position analogs (2‑fluoro, phenethyl) do not match desired pharmacophore geometry
Isomer verification reference
Scaffold differentiation from isomeric C13H12FN3O2 structures
Analytical confirmation (LC‑MS, NMR) of pyrimidinyloxyacetamide core, ruling out benzofuran contaminant
Library synthesis precursor
Two orthogonal diversification points (amide and pyrimidine)
Verify building block supply; assess late‑stage functionalization feasibility for SAR exploration
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